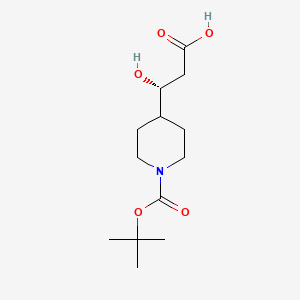
(R)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid: is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Hydroxypropanoic Acid Moiety: This step involves the reaction of the piperidine derivative with a suitable hydroxypropanoic acid precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a deprotected amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Therapeutic Applications: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
- Structural Features : The presence of both a tert-butoxycarbonyl group and a hydroxypropanoic acid moiety makes it unique.
- Reactivity : Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry set it apart from similar compounds.
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-6-4-9(5-7-14)10(15)8-11(16)17/h9-10,15H,4-8H2,1-3H3,(H,16,17)/t10-/m1/s1 |
InChI-Schlüssel |
IUTLVUYHIRTMFA-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](CC(=O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
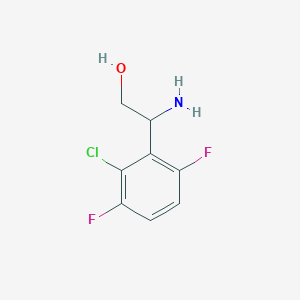
![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)
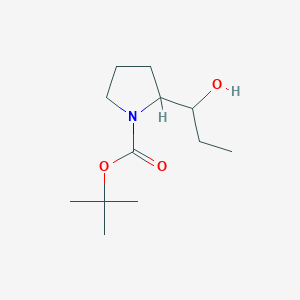
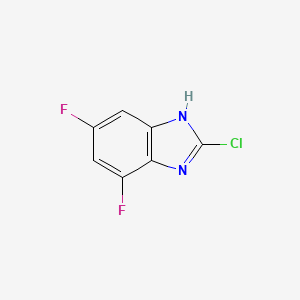
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
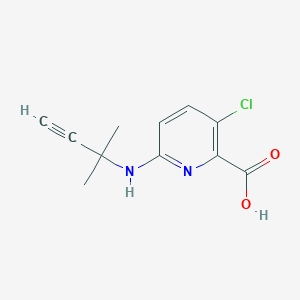
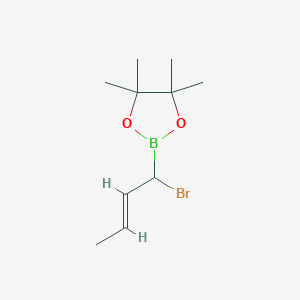
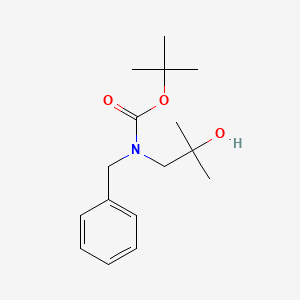
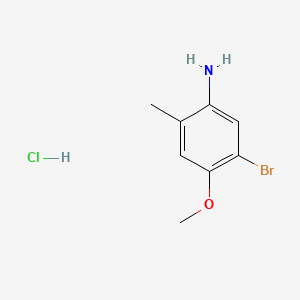
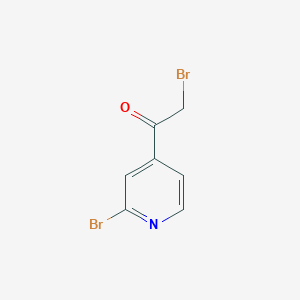
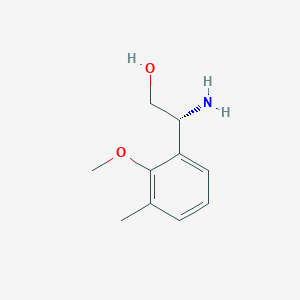
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)
